1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one
Description
1-(4-(4-Chloro-1H-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one is a heterocyclic aromatic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and attached to a 3-fluorophenyl group.
Properties
IUPAC Name |
1-[4-(4-chloropyrazol-1-yl)-3-fluorophenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7(16)8-2-3-11(10(13)4-8)15-6-9(12)5-14-15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIQHPMSVZPFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Pyrazole Derivative Synthesis and Functionalization
a. Synthesis of Pyrazole Intermediates
The core pyrazole ring, bearing the 4-chloro substituent, can be synthesized through cyclization reactions of hydrazines with β-dicarbonyl compounds. A typical approach involves:
- Hydrazine Condensation: Reacting hydrazines with α,β-unsaturated carbonyl compounds or β-diketones under basic or acidic conditions to generate pyrazoles.
- Use of Chalcone Precursors: As demonstrated in recent studies, chalcones derived from benzaldehyde derivatives react with thiosemicarbazide to form pyrazolin- N-thioamides, which can be oxidized or cyclized to yield pyrazoles (see Scheme 1 in the second source).
b. Incorporation of the 4-Chloro-1h-pyrazol-1-yl Group
Preparation of the 3-Fluorophenyl Moiety
a. Synthesis of 3-Fluorophenyl Precursors
The fluorinated phenyl ring can be prepared via electrophilic aromatic substitution or fluorination of phenyl precursors:
- Electrophilic Fluorination: Using Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively at the 3-position.
- Pre-Functionalized Precursors: Employing commercially available 3-fluorobenzene derivatives as starting materials.
b. Coupling of Pyrazole and Fluorophenyl Units
The coupling between the pyrazole and fluorophenyl units is typically performed via:
- Suzuki-Miyaura Cross-Coupling: Using boronic acid derivatives of the fluorophenyl group with halogenated pyrazole intermediates.
- Direct Nucleophilic Aromatic Substitution: Under suitable conditions, if the pyrazole bears nucleophilic groups.
Formation of the Ethanone Linkage
The ethanone (acetyl) linkage is introduced via acylation of the phenyl or pyrazole moiety:
- Acylation with Acetyl Chloride: Reacting the phenyl or pyrazole derivative with acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Knoevenagel Condensation: Condensing acetyl derivatives with aldehydes under basic conditions to form the ethanone linkage.
Crystallization and Purification
High purity crystalline forms are obtained through:
- Cooling Crystallization: Using solvents like anisole or cyclopentyl methyl ether, as described in patent literature, with controlled cooling from elevated temperatures to induce crystallization.
- Evaporative Crystallization: Removing solvent under reduced pressure to supersaturate the solution and promote crystal formation.
- Seed Crystallization: Addition of seed crystals to control polymorphic form and improve yield.
b. Solvent Selection and Conditions
- Preferred Solvents: Anisole and cyclopentyl methyl ether, with anisole being more favored.
- pH Adjustment: Maintaining the solution pH below or equal to 8, preferably between 4 and 7, to optimize crystallization conditions and polymorph stability.
| Method | Conditions | Yield | Remarks |
|---|---|---|---|
| Cooling crystallization | From saturated solution at 0–25°C | ~86.7% | Produces polymorph I with characteristic X-ray diffraction peaks at 9.2–27.7° 2θ |
| Evaporative crystallization | Under reduced pressure at ambient or elevated temperatures | Variable | Used for polymorph control and purity enhancement |
Supporting Data and Research Findings
- X-ray Crystallography: The crystalline form of the compound exhibits specific diffraction peaks (e.g., 9.2, 11.2, 12.8, 15.7, 18.4, 19.5, 20.4, 21.3, 23.0, 25.7, 26.7, 27.7° 2θ), confirming the polymorph structure (see source).
- Melting Point: The compound melts at approximately 180°C, as determined by Differential Scanning Calorimetry (DSC), indicating high purity and crystalline stability.
Summary of the Preparation Process
| Step | Description | Conditions | References |
|---|---|---|---|
| 1 | Synthesis of pyrazole core | Cyclization of hydrazines with β-dicarbonyls | Patent US10538493B2 |
| 2 | Introduction of 4-chloro and 3-fluoro groups | SNAr reactions, fluorination | Patent US10538493B2 |
| 3 | Coupling with phenyl/phenyl derivatives | Suzuki coupling, nucleophilic substitution | General heterocyclic synthesis literature |
| 4 | Acylation to form ethanone linkage | Acetyl chloride, base | Standard acylation protocols |
| 5 | Crystallization | Cooling or evaporative methods in anisole or cyclopentyl methyl ether | Patent US10538493B2 |
Chemical Reactions Analysis
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s key structural motifs—halogenated pyrazole, fluorophenyl, and ketone groups—are shared with several analogs. Below is a comparative analysis based on substituents, molecular properties, and applications:
Key Observations
Substituent Effects :
- Halogens : Chloro and fluoro groups (electron-withdrawing) enhance stability and influence binding interactions in biological systems. Bromo substituents (e.g., in ) increase molecular weight and may alter lipophilicity.
- Nitro Groups : The nitro-substituted analog () exhibits higher reactivity and is linked to fungicidal patents, suggesting that electron-withdrawing groups enhance agrochemical efficacy.
Crystallographic Insights: Pyrazole derivatives with halogen substituents (e.g., ) are often structurally characterized using SHELX software , revealing planar or puckered ring conformations. For example, dihydropyrazole in may adopt a non-planar conformation, affecting molecular packing.
Biological and Agrochemical Relevance :
- Pyrazole cores are common in fungicides (e.g., ). The target compound’s chloro and fluoro substituents may offer a balance between stability and bioactivity compared to nitro-containing analogs.
Safety Considerations :
- While direct toxicity data for the target compound are absent, analogs like 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one () show acute toxicity (Category 4 for oral, dermal, and inhalation exposure), underscoring the need for careful handling of related structures.
Data Table: Electronic and Reactivity Profiles
| Compound Type | Electron-Withdrawing Groups | Reactivity Trend | Potential Applications |
|---|---|---|---|
| Chloro/fluoro-pyrazoles | Cl, F | Moderate reactivity | Pharmaceuticals, crystallography |
| Nitro-substituted pyrazoles | NO₂ | High reactivity | Agrochemicals (fungicides) |
| Bromo-substituted pyrazoles | Br | Lower reactivity than Cl/F | Synthetic intermediates |
Research Findings and Implications
- Synthetic Utility : Pyrazole derivatives are synthesized via cyclocondensation (e.g., ), with halogen substituents enabling further functionalization.
- Unanswered Questions : The target compound’s exact biological activity and crystallographic data remain unexplored in the evidence, warranting further studies.
Biological Activity
1-(4-(4-Chloro-1H-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one, with the CAS number 1179519-69-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and antifungal activities, and summarizes relevant research findings.
- Molecular Formula : C₁₁H₈ClFN₂O
- Molecular Weight : 238.64 g/mol
- Structure : The compound features a pyrazole ring substituted with a chloro group and a fluorophenyl moiety, which are significant for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess both antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (mg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Antibacterial | 0.0039 | S. aureus |
| Compound B | Antifungal | 0.025 | E. coli |
| This compound | TBD | TBD | TBD |
The specific minimum inhibitory concentration (MIC) values for this compound are yet to be determined in peer-reviewed studies.
The mechanism by which pyrazole derivatives exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The halogen substituents (chlorine and fluorine) are believed to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.
Study on Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed significant activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyrazole structure could lead to enhanced efficacy against resistant strains .
Study on Antifungal Activity
Another research article explored the antifungal potential of substituted pyrazoles against Candida species. The findings indicated that certain derivatives exhibited potent antifungal activity, outperforming traditional antifungal agents like fluconazole in specific assays .
Q & A
Q. What are the key considerations for synthesizing 1-(4-(4-Chloro-1H-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Critical parameters include:
- Reaction Atmosphere : Use nitrogen to prevent oxidation of sensitive intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Temperature Control : Moderate temperatures (60–80°C) balance reaction rate and byproduct formation .
- Purification : Column chromatography or recrystallization is recommended to isolate the final product .
Example workflow:
Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones.
Couple the pyrazole to the fluorophenylacetone moiety under Suzuki-Miyaura conditions .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Employ SHELX programs for single-crystal structure determination, particularly to resolve steric effects from the 3-fluoro and 4-chloro substituents .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformations. Strategies include:
- Variable-Temperature NMR : Identify equilibrium shifts in solution .
- DFT Calculations : Compare experimental NMR/X-ray data with computational models to validate dominant conformers .
- Complementary Techniques : Use IR spectroscopy to detect hydrogen bonding or π-π stacking observed in X-ray structures but absent in NMR .
Q. What experimental approaches are used to evaluate the compound’s bioactivity, and how do structural modifications influence efficacy?
- Methodological Answer :
- In vitro Assays :
- Antimicrobial Activity : Measure minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Structure-Activity Relationship (SAR) :
- Chlorophenyl Group : Enhances lipophilicity and membrane penetration, improving bioactivity .
- Fluorine Substitution : Increases metabolic stability and electron-withdrawing effects, altering receptor binding .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., cytochrome P450 or kinase domains) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds with the ketone group) using MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
